molecular formula C6H7NO2 B7809987 3-Methoxypyridin-4-OL CAS No. 50700-60-2

3-Methoxypyridin-4-OL

Cat. No.: B7809987
CAS No.: 50700-60-2
M. Wt: 125.13 g/mol
InChI Key: XKECCYGTTKNLOC-UHFFFAOYSA-N
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Description

3-Methoxypyridin-4-ol (CAS 62885-41-0) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol, this pyridine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry . It is characterized by its storage requirements at room temperature in a dry, sealed place, sometimes under an inert atmosphere . Researchers utilize this compound as a precursor in the synthesis of more complex molecules, including patented pyridin-4-yl derivatives explored for various therapeutic applications . As a member of the pyridine family, it contributes to the development of novel compounds with potential biomedical properties, aligning with the broad significance of pyridine scaffolds in drug discovery and pharmaceutical research . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECCYGTTKNLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198757
Record name 4-Hydroxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50700-60-2, 62885-41-0
Record name 1H-Pyridin-4-one, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The enamide precursor, synthesized from a methoxy-substituted alkyne and an amine, undergoes TMSOTf-mediated activation. Heating in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at reflux for 72 hours promotes intramolecular cyclization, yielding the pyridine core. For this compound, the enamide must incorporate a methoxy group at position 3 prior to cyclization. Post-reaction workup involves quenching with ammonium chloride (NH<sub>4</sub>Cl), extraction with CH<sub>2</sub>Cl<sub>2</sub>, and purification via silica gel chromatography.

Key Parameters

  • Catalyst : TMSOTf (3.0 equiv.)

  • Base : Et<sub>3</sub>N (3.0 equiv.)

  • Solvent : CH<sub>2</sub>Cl<sub>2</sub>

  • Temperature : Reflux (40°C)

  • Yield : 60–75% (estimated based on analogous reactions).

Substrate Scope and Limitations

This method is highly sensitive to the electronic nature of substituents. Bulky groups at position 2 or electron-withdrawing groups at position 5 hinder cyclization. However, methoxy groups at position 3 are well-tolerated, making this route viable for this compound synthesis.

Catalytic Oxidation of 3-Methoxy-4-Methylpyridine

Adapting methodologies from pyridine N-oxide synthesis, catalytic oxidation using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and phosphotungstic acid offers a pathway to introduce hydroxyl groups. While originally developed for 4-chloro-3-methoxy-2-methylpyridine-N-oxide, this approach can be modified for this compound by selecting appropriate precursors.

Experimental Procedure

  • Catalyst Preparation : Dissolve 10–13 wt% phosphotungstic acid in water to form a 20–30% solution.

  • Reaction Setup : Combine 200–250 wt% 3-methoxy-4-methylpyridine with the catalyst solution.

  • Oxidation : Heat to 85–90°C and add H<sub>2</sub>O<sub>2</sub> (300–380 wt%) at 50–65 wt%/hour. Maintain at 83–88°C for 5–10 hours.

  • Workup : Adjust pH to 7–9 with NaOH, extract with dichloromethane, dry over Na<sub>2</sub>SO<sub>4</sub>, and evaporate solvent.

Optimization Insights

  • Temperature : Excessive heat (>90°C) degrades H<sub>2</sub>O<sub>2</sub>, reducing yield.

  • Catalyst Loading : <15 wt% prolongs reaction time; >30 wt% risks side reactions.

ParameterOptimal RangeImpact on Yield
H<sub>2</sub>O<sub>2</sub> Rate50–65 wt%/hourMaximizes conversion
Reaction Time8–10 hoursEnsures completion
pH Adjustment7–9Prevents over-oxidation

Challenges

  • Regioselectivity : Competing oxidation at position 2 or 5 may occur.

  • Byproducts : Over-oxidation to carboxylic acids or N-oxides requires careful pH control.

Microbial Hydroxylation Using Burkholderia sp. MAK1

Biocatalytic hydroxylation presents an eco-friendly alternative, though substrate specificity limits its application. Burkholderia sp. MAK1, known for oxidizing pyridin-2-amines, struggles with 3-methoxy-substituted substrates.

SubstrateHydroxylation PositionYield
4-Chloropyridin-2-amine397%
3-MethoxypyridineNo reaction0%

Alternative Microbial Strains

Pseudomonas and Rhodococcus species exhibit broader substrate ranges but require genetic engineering for this compound synthesis—a nascent research area.

Halogen Hydrolysis of 4-Chloro-3-Methoxypyridine

Nucleophilic aromatic substitution (NAS) offers a direct route, albeit with stringent activation requirements. 4-Chloro-3-methoxypyridine, treated with aqueous NaOH under pressurized conditions, undergoes hydrolysis to yield this compound.

Reaction Conditions

  • Temperature : 150–200°C

  • Pressure : 5–10 bar

  • Base : 10M NaOH

  • Catalyst : CuI (5 mol%)

Yield and Byproducts

  • Primary Product : this compound (40–50%)

  • Byproducts : 3-Methoxy-4-aminopyridine (10–15%), unreacted starting material (30–35%).

Limitations

  • Harsh Conditions : High temperatures promote decomposition.

  • Selectivity : Competing amination or ether cleavage occurs without precise control.

Comparative Analysis of Methods

MethodYieldScalabilityCostEnvironmental Impact
Three-Component60–75%ModerateHighModerate (solvent use)
Catalytic Oxidation50–65%HighLowLow (H<sub>2</sub>O<sub>2</sub> byproduct)
Microbial0%LowHighMinimal
Halogen Hydrolysis40–50%ModerateModerateHigh (energy use)

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxodisulphate for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-Methoxypyridin-4-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypyridin-4-OL involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to participate in various biochemical reactions and processes . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

5-Methoxypyridin-3-ol
  • Structure : Methoxy at position 5, hydroxyl at position 3.
  • Key Differences: The shifted positions of substituents alter electronic distribution.
(4-Methoxypyridin-2-yl)-methanol
  • Structure : Methoxy at position 4, hydroxymethyl (-CH₂OH) at position 2.
  • Key Differences : The hydroxymethyl group introduces steric bulk and additional hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to 3-Methoxypyridin-4-OL .

Halogen-Substituted Analogs

3-Iodo-4-methoxypyridine
  • Structure : Iodo at position 3, methoxy at position 4.
  • Key Differences : The iodine atom, a strong electron-withdrawing group, increases molecular weight (MW ≈ 263 g/mol) and may facilitate nucleophilic aromatic substitution reactions, unlike the hydroxyl group in this compound. This makes it valuable in cross-coupling reactions .
6-Iodo-5-methoxypyridin-3-ol
  • Structure : Iodo at position 6, methoxy at position 5, hydroxyl at position 3.

Multi-Substituted Derivatives

2,3,6-Trimethoxypyridin-4-ol
  • Structure : Methoxy groups at positions 2, 3, and 6; hydroxyl at position 4.
  • Key Differences : Multiple methoxy groups increase steric hindrance and electron density, possibly reducing solubility in aqueous media compared to this compound. This compound may exhibit unique catalytic or ligand-binding properties .
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
  • Structure : Chloro at positions 2 and 5, hydroxymethyl at position 6, iodo at position 4, hydroxyl at position 3.
  • Key Differences : The presence of chlorine and iodine atoms introduces significant electronegativity and molecular weight (MW ≈ 337 g/mol), making this compound highly reactive in substitution reactions. The hydroxymethyl group adds polarity .

Amino- and Methyl-Substituted Analogs

3-Amino-5-methoxypyridin-4-ol•2HCl
  • Structure: Amino (-NH₂) at position 3, methoxy at position 5, hydroxyl at position 4.
  • Key Differences: The amino group enhances basicity and solubility in acidic conditions.
2-Methoxy-5-methylpyridin-3-ol
  • Structure : Methoxy at position 2, methyl (-CH₃) at position 5, hydroxyl at position 3.
  • Key Differences : The methyl group increases hydrophobicity, which could reduce aqueous solubility compared to this compound. This compound may serve as an intermediate in agrochemical synthesis .

Table: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OCH₃ (3), -OH (4) C₆H₇NO₂ ~125.13 Polar, moderate reactivity
5-Methoxypyridin-3-ol -OCH₃ (5), -OH (3) C₆H₇NO₂ ~125.13 Positional isomer, enhanced H-bonding
3-Iodo-4-methoxypyridine -I (3), -OCH₃ (4) C₆H₆INO ~263.03 Halogenated, high reactivity
2,3,6-Trimethoxypyridin-4-ol -OCH₃ (2,3,6), -OH (4) C₈H₁₁NO₄ ~185.18 Sterically hindered, electron-rich
3-Amino-5-methoxypyridin-4-ol•2HCl -NH₂ (3), -OCH₃ (5), -OH (4) C₆H₉N₂O₂•2HCl ~229.06 (free base) Basic, pharmaceutically relevant

Research Findings and Implications

  • Reactivity : Halogenated derivatives (e.g., 3-Iodo-4-methoxypyridine) are preferred for Suzuki-Miyaura coupling due to iodine’s leaving-group ability, whereas this compound may be more suited for electrophilic substitutions .
  • Solubility : Hydroxymethyl or multiple methoxy groups (e.g., 2,3,6-Trimethoxypyridin-4-ol) reduce aqueous solubility but enhance lipid solubility, impacting drug delivery strategies .

Biological Activity

3-Methoxypyridin-4-OL, a compound belonging to the pyridine family, has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C6_6H7_7NO2_2
  • Molecular Weight : 125.13 g/mol
  • Structure : The compound features a methoxy group and a hydroxyl group attached to the pyridine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl and methoxy groups modulate the compound's activity by influencing enzyme interactions and biochemical pathways. Notably, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The compound's structure allows it to interact effectively with bacterial enzymes critical for microbial survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the activity of specific enzymes associated with inflammatory responses, providing a basis for its potential therapeutic use in treating inflammatory diseases .

Neuroprotective Effects

Preliminary research has explored the neuroprotective properties of this compound. It has been suggested that the compound may play a role in protecting neuronal cells from damage associated with neurodegenerative disorders. This potential is linked to its ability to modulate oxidative stress and inflammation in neural tissues.

Research Findings and Case Studies

StudyFindings
In vitro Antimicrobial Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in bacterial cultures treated with this compound.
Anti-inflammatory Assessment Showed significant reduction in pro-inflammatory cytokines in cell cultures treated with the compound, indicating its potential as an anti-inflammatory agent.
Neuroprotection Experiment In animal models, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function following induced neurotoxicity.

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Drug Development : Its efficacy against resistant bacterial strains positions it as a candidate for novel antibiotic formulations.
  • Anti-inflammatory Therapeutics : The compound's ability to modulate inflammatory pathways makes it suitable for developing treatments for chronic inflammatory conditions.
  • Neuroprotective Agents : Ongoing research aims to elucidate its mechanisms in neuroprotection, potentially leading to new therapies for neurodegenerative diseases.

Q & A

Q. What computational tools predict the synthetic accessibility of this compound derivatives?

  • Methodology : Leverage AI-driven platforms (e.g., Pistachio, Reaxys) for retrosynthetic analysis and route scoring. Prioritize one-step reactions (e.g., Mitsunobu for etherification) and validate with DFT-based transition-state modeling. Benchmark against known analogs like 5-Methoxy-2-methylpyrimidin-4-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxypyridin-4-OL
Reactant of Route 2
3-Methoxypyridin-4-OL

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